molecular formula C13H16O2S2 B12583968 Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate CAS No. 439276-17-2

Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate

Cat. No.: B12583968
CAS No.: 439276-17-2
M. Wt: 268.4 g/mol
InChI Key: MGYWPOYNBZIEPM-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate can be synthesized through a series of organic reactions. One common method involves the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The benzenecarbothioyl group can be introduced through a nucleophilic substitution reaction involving a thiol derivative and a suitable leaving group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The benzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzenecarbothioyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

439276-17-2

Molecular Formula

C13H16O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 2-(benzenecarbonothioylsulfanyl)butanoate

InChI

InChI=1S/C13H16O2S2/c1-3-11(12(14)15-4-2)17-13(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

MGYWPOYNBZIEPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC(=S)C1=CC=CC=C1

Origin of Product

United States

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